

Daurisoline-d5: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Daurisoline-d5	
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An In-depth Examination of its Chemical and Physical Properties, and Applications in Scientific Research

Introduction

Daurisoline, a bis-benzylisoquinoline alkaloid isolated from the plant Menispermum dauricum, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2][3] Its deuterated analog, **Daurisoline-d5**, serves as a critical tool in analytical and metabolic studies, enabling precise quantification and elucidation of the parent compound's behavior in complex biological matrices. This technical guide provides a comprehensive overview of the chemical and physical properties of **Daurisoline-d5**, alongside its non-labeled counterpart, Daurisoline. It is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the study of this promising natural product.

Chemical and Physical Properties

This section summarizes the key chemical and physical identifiers for both Daurisoline and its deuterated form, **Daurisoline-d5**. The data is presented in a comparative table to facilitate easy reference.



Property	Daurisoline	Daurisoline-d5
Molecular Formula	C37H42N2O6[4]	C37H37D5N2O6[5]
Molecular Weight	610.7 g/mol [4]	615.77 g/mol [5]
CAS Number	70553-76-3[4]	Not available
Appearance	White to off-white solid[3]	Not available
Melting Point	Approximately 182-184°C[6]	Not available
Purity	≥98%[2]	Not available
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year.[1]	Store under recommended conditions in the Certificate of Analysis.[5]

Solubility

The solubility of Daurisoline has been determined in various solvents and solvent systems. While specific solubility data for **Daurisoline-d5** is not readily available, it is expected to have similar solubility characteristics to the parent compound.

Solubility of Daurisoline	
100 mg/mL (163.74 mM) with ultrasonic treatment[1]	
10 mg/mL[2]	
2 mg/mL[2]	
0.09 mg/mL[2]	
≥ 2.5 mg/mL (4.09 mM)[1]	
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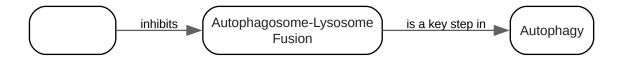


Biological Activity and Signaling Pathways

Daurisoline is a potent autophagy blocker and exhibits antiarrhythmic effects.[1][3] Its mechanism of action involves the modulation of several key signaling pathways, making it a subject of interest in cancer research and cardiology. The primary biological activities and associated signaling pathways are detailed below.

Autophagy Inhibition

Daurisoline has been identified as a potent inhibitor of autophagy, a cellular process of degradation and recycling.[3] It is believed to impair the fusion of autophagosomes with lysosomes, a critical step in the autophagic process.

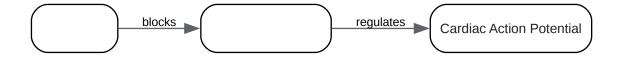


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Caption: Daurisoline inhibits the process of autophagy by blocking the fusion of autophagosomes and lysosomes.

hERG Channel Blockade

Daurisoline exerts a blocking effect on the human Ether-a-go-go-Related Gene (hERG) potassium channels, which is linked to its antiarrhythmic properties.[1][3]



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Caption: Daurisoline blocks hERG potassium channels, thereby modulating the cardiac action potential.

Experimental Protocols



While a specific, detailed experimental protocol for the synthesis or application of **Daurisoline-d5** is not publicly available, this section provides a general methodology for the use of a deuterated internal standard in a typical LC-MS/MS analytical workflow for the quantification of a parent drug (in this case, Daurisoline).

General Protocol for Quantification of Daurisoline using Daurisoline-d5 as an Internal Standard

Objective: To accurately quantify the concentration of Daurisoline in a biological matrix (e.g., plasma, tissue homogenate) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with **Daurisoline-d5** as an internal standard.

Materials:

- Daurisoline analytical standard
- Daurisoline-d5 internal standard
- Biological matrix (e.g., plasma)
- Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
- LC-MS/MS system

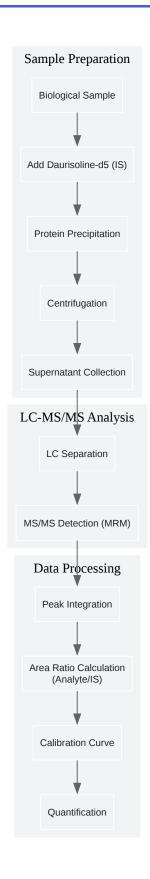
Procedure:

- Preparation of Standard and Internal Standard Stock Solutions:
 - Prepare a stock solution of Daurisoline (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).
 - Prepare a stock solution of **Daurisoline-d5** (e.g., 1 mg/mL) in the same solvent.
- Preparation of Calibration Standards and Quality Control Samples:
 - Serially dilute the Daurisoline stock solution with the biological matrix to prepare calibration standards at various concentrations.



- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Protein Precipitation):
 - To an aliquot of the calibration standard, QC sample, or unknown sample (e.g., 50 μL),
 add a fixed amount of the Daurisoline-d5 internal standard working solution.
 - Add a protein precipitation solvent (e.g., 150 μL of cold acetonitrile).
 - Vortex mix and centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject the prepared sample onto the LC-MS/MS system.
 - Develop a suitable LC method for the chromatographic separation of Daurisoline and Daurisoline-d5.
 - Optimize the mass spectrometer settings (e.g., precursor and product ion transitions, collision energy) for the detection of both analytes in Multiple Reaction Monitoring (MRM) mode.
- Data Analysis:
 - Integrate the peak areas of Daurisoline and Daurisoline-d5.
 - Calculate the peak area ratio of Daurisoline to Daurisoline-d5.
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
 - Determine the concentration of Daurisoline in the unknown samples by interpolating their peak area ratios from the calibration curve.





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Caption: A typical workflow for the quantification of Daurisoline in biological samples using **Daurisoline-d5** as an internal standard.

Conclusion

Daurisoline-d5 is an indispensable tool for the precise and accurate quantification of Daurisoline in research and drug development. Its use as an internal standard in analytical methods like LC-MS/MS is crucial for obtaining reliable pharmacokinetic and metabolic data. While specific physical and chemical data for **Daurisoline-d5** are limited in publicly accessible literature, its properties can be largely inferred from its non-deuterated parent compound. The understanding of Daurisoline's biological activities and signaling pathways provides a strong foundation for the continued investigation of this natural product's therapeutic potential, with **Daurisoline-d5** playing a vital supporting role in these research endeavors.

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